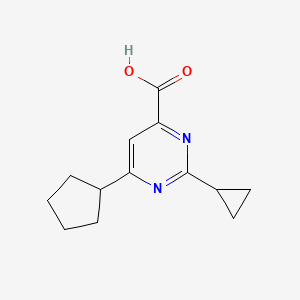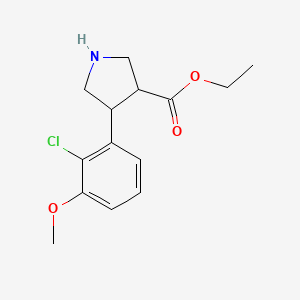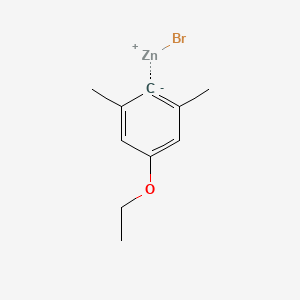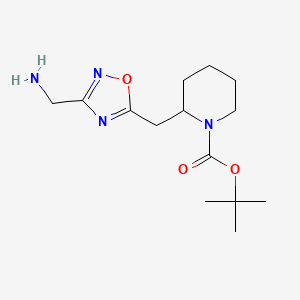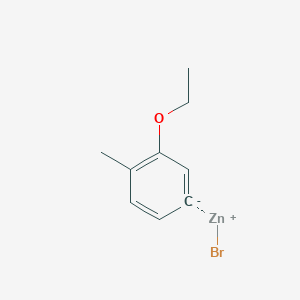
(3-Ethoxy-4-methylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethoxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-4-methylphenyl)zinc bromide typically involves the reaction of (3-ethoxy-4-methylphenyl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
(3−ethoxy−4−methylphenyl)MgBr+ZnCl2→(3−ethoxy−4−methylphenyl)ZnBr+MgCl2
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors equipped with systems to maintain an inert atmosphere and control temperature.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxy-4-methylphenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It is commonly used in Negishi cross-coupling reactions to form carbon-carbon bonds.
Substitution reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Negishi cross-coupling reactions: These reactions typically involve the use of palladium or nickel catalysts and are carried out under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the coupling process.
Nucleophilic substitution reactions: These reactions involve the use of electrophiles, such as alkyl halides or acyl chlorides, and are carried out in the presence of a suitable solvent, such as tetrahydrofuran.
Major Products Formed
Negishi cross-coupling reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.
Nucleophilic substitution reactions: The major products are substituted aromatic compounds.
Scientific Research Applications
Chemistry
(3-ethoxy-4-methylphenyl)zinc bromide is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology and Medicine
In biological and medicinal chemistry, this compound is used in the synthesis of bioactive compounds. Its ability to form carbon-carbon bonds makes it a useful tool in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its applications include the synthesis of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of (3-ethoxy-4-methylphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. In cross-coupling reactions, it reacts with electrophiles, such as aryl halides, in the presence of a catalyst to form carbon-carbon bonds. The zinc atom in the compound coordinates with the catalyst, facilitating the transfer of the organic group to the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (2-ethoxy-5-methylphenyl)zinc bromide
- (4-ethoxy-4-oxobutyl)zinc bromide
Uniqueness
(3-ethoxy-4-methylphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C9H11BrOZn |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-2-methylbenzene-5-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h4,6-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ROJKIODCPDBAFH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C[C-]=C1)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14874576.png)
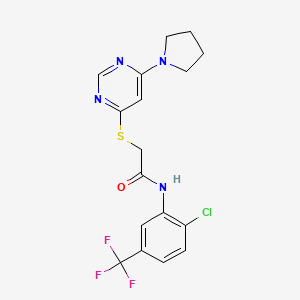
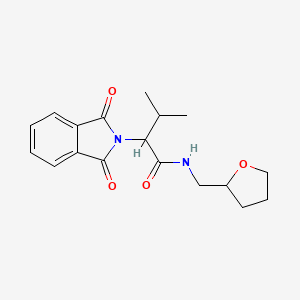
![9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874591.png)
![2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14874599.png)
![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate](/img/structure/B14874606.png)
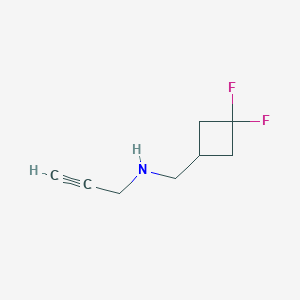
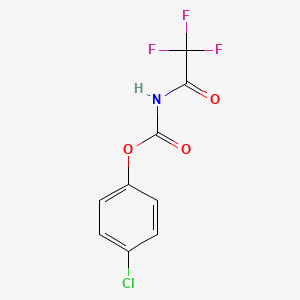
![[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14874631.png)
